molecular formula C12H9ClO2 B8645389 Methyl 6-chloro-2-naphthoate

Methyl 6-chloro-2-naphthoate

Cat. No. B8645389
M. Wt: 220.65 g/mol
InChI Key: FYEHTBMLYNKRSY-UHFFFAOYSA-N
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Patent
US04055595

Procedure details

A suspension of the 6-chloro-2-naphthoic acid (41.2 g.) in a mixture of methanol (500 ml.) and concentrated sulphuric acid (50 ml.) is heated under reflux for 3 hours, stored at ambient temperature for 3 days, then warmed until a solution is obtained. Water (2 l.) and ether (1 l.) are added. The ethereal layer is separated, and is washed in turn with water, N-aqueous sodium hydroxide, and water, dried with magnesium sulphate, and evaporated to give methyl 6-chloro-2-naphthoate (38.8 g.) m.p. 97°-98° C., which may be further purified by recrystallisation from light petroleum (b.p. 40°-60° C.) to give material of m.p. 100°-101° C.
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=[O:13])[CH:6]=[CH:5]2.S(=O)(=O)(O)O.O.[CH3:21]COCC>CO>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([O:14][CH3:21])=[O:13])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
41.2 g
Type
reactant
Smiles
ClC=1C=C2C=CC(=CC2=CC1)C(=O)O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed until a solution
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The ethereal layer is separated
WASH
Type
WASH
Details
is washed in turn with water, N-aqueous sodium hydroxide, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=C2C=CC(=CC2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 38.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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